Aqueous Solubility Advantage Over the Freebase Form
The dihydrochloride salt (CAS 60951-23-7) is reported to significantly enhance aqueous solubility compared to its neutral freebase counterpart, 3-(1H-pyrazol-4-yl)propan-1-amine (CAS 21056-78-0). This is a critical property for biological assays and formulation development . The freebase, lacking the ionic character, is expected to have lower water solubility, which can hinder its use in aqueous-based experiments without additional solubilizing agents [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | High solubility in aqueous environments |
| Comparator Or Baseline | 3-(1H-pyrazol-4-yl)propan-1-amine (CAS 21056-78-0) - lower expected aqueous solubility |
| Quantified Difference | Not quantitatively reported; inferred from salt form properties |
| Conditions | Aqueous buffer, pH not specified |
Why This Matters
The dihydrochloride salt ensures the compound can be reliably prepared as a stock solution in water or aqueous buffers, simplifying experimental workflows and improving reproducibility in biological assays compared to the less soluble freebase.
- [1] PubChem. (n.d.). 1H-Pyrazole-4-propanamine (CAS 21056-78-0). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/152327 View Source
